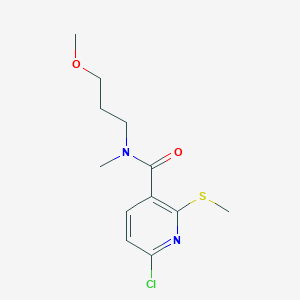

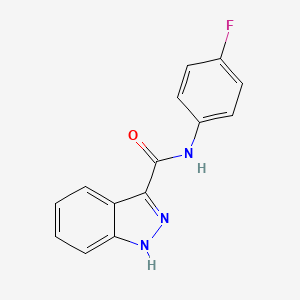

![molecular formula C12H22ClNO2 B2841789 Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride CAS No. 2503156-00-9](/img/structure/B2841789.png)

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride, also known as JBIR-22, is a novel compound that has gained significant attention in scientific research. It belongs to the class of bicyclic amines and has shown promising results in various applications, especially in the field of neuroscience.

Applications De Recherche Scientifique

1. Crystallographic and Structural Analysis

The compound's structure has been studied for its unique crystallization properties and strain factors. Clegg, Dulayymi, and Baird (1996) investigated a related compound, methyl 8-chlorobicyclo[7.1.0]deca-1,8-dien-4-yn-2-carboxylate, emphasizing its cyclopropane ring fused to a nine-membered ring, demonstrating significant strain due to the presence of a triple bond and wide angles within the nine-membered ring (Clegg, Dulayymi, & Baird, 1996).

2. Synthesis of Constrained Dipeptide Surrogates

Cluzeau and Lubell (2004) synthesized derivatives of a compound structurally related to Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride, focusing on 4-aryl indolizidin-9-one amino acids. These compounds have applications in studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

3. Solvation Free Energy Studies

Beeson and Dix (1993) researched a similar compound, 1α-amino-8aβ-methylbicyclo[4.4.0]decane-7α-carboxylic acid, to understand solvation free energies in a range of solvents. This study offers insights into ion pairs found in biomolecules and their significance in proton-transfer reactions in biology (Beeson & Dix, 1993).

4. Catalysis and Synthesis of Cyclopentane

Yakura et al. (1999) conducted research on a similar compound involving dirhodium(II)-catalyzed C-H insertion reactions. This research is critical for understanding the synthesis of functionalized cyclopentanes, which have numerous applications in organic synthesis (Yakura et al., 1999).

5. Liquid Crystalline Dendrimeric Polymer Synthesis

Percec and Kawasumi (1992) synthesized and characterized compounds related to this compound for applications in liquid crystalline dendrimeric polymers. These polymers have potential uses in materials science and nano-technology (Percec & Kawasumi, 1992).

6. Novel Rearrangements in Organic Synthesis

Marchand et al. (1987) examined the skeletal rearrangement of a related compound, providing valuable insights into organic synthesis processes. Understanding such rearrangements is crucial for the development of new synthetic methods and compounds (Marchand et al., 1987).

Propriétés

IUPAC Name |

methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9(8)11(10)13;/h8-11H,2-7,13H2,1H3;1H/t8-,9+,10-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAYVLHHVYHHTL-JYXVGQNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCCCCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H]2CCCCCC[C@H]2[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

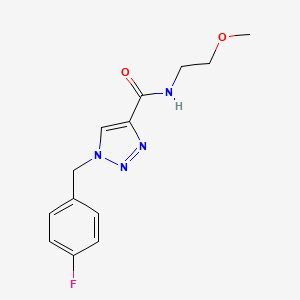

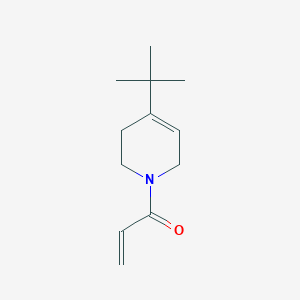

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethyl-1,3-thiazol-2-amine](/img/structure/B2841718.png)

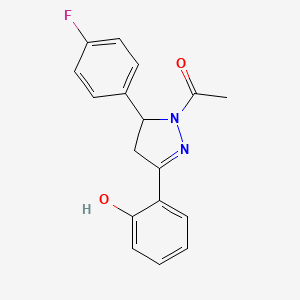

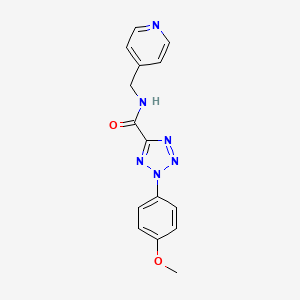

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)

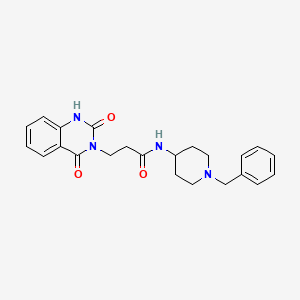

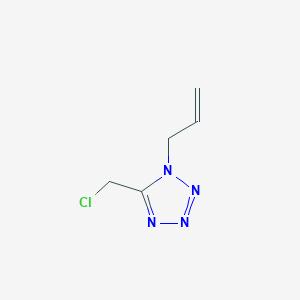

![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)

![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)

![[1-(2-Methyl-4-nitrophenyl)piperidin-4-yl]methanol](/img/structure/B2841728.png)